molecular formula C25H22O3 B11163959 5-[(2,5-dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(2,5-dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11163959
M. Wt: 370.4 g/mol
InChI Key: TZUCWUFWRBEVSM-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen atoms onto the aromatic ring.

Scientific Research Applications

5-[(2,5-Dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-[(2,5-dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2,5-Dimethylphenyl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one stands out due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

5-[(2,5-dimethylphenyl)methoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C25H22O3/c1-16-9-10-18(3)20(11-16)15-27-22-12-17(2)13-23-25(22)21(14-24(26)28-23)19-7-5-4-6-8-19/h4-14H,15H2,1-3H3

InChI Key

TZUCWUFWRBEVSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC=CC=C4)C

Origin of Product

United States

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